molecular formula C11H16Cl2Si B579622 4-Phenylbutylmethyldichlorosilane CAS No. 17776-69-1

4-Phenylbutylmethyldichlorosilane

Cat. No.: B579622
CAS No.: 17776-69-1
M. Wt: 247.234
InChI Key: MEBCFWIOGCOGTB-UHFFFAOYSA-N
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Description

4-Phenylbutylmethyldichlorosilane, with the chemical formula C11H16Cl2Si, is an organic silicon compound. It is also known by its IUPAC name, dichloro-methyl-(4-phenylbutyl)silane. This compound is a colorless to yellowish liquid with a boiling point of 105-109°C at 1.5 mmHg and a density of 1.09 g/cm³.

Scientific Research Applications

4-Phenylbutylmethyldichlorosilane has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Safety and Hazards

4-Phenylbutylmethyldichlorosilane is classified as a skin corrosive/irritant and can cause serious eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 4-Phenylbutylmethyldichlorosilane are not available, research in the field of organochlorosilanes is ongoing. Future research may focus on developing new synthesis methods, exploring new reactions, and finding new applications .

Preparation Methods

4-Phenylbutylmethyldichlorosilane is typically synthesized through the reaction of 4-phenylbutanol with thionyl chloride. The reaction involves a series of steps, including the formation of intermediate compounds, which ultimately yield the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Phenylbutylmethyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.

    Hydrolysis: When exposed to water or moisture, it can hydrolyze, forming hydrochloric acid and corresponding silanols.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Phenylbutylmethyldichlorosilane involves its reactivity with nucleophiles, leading to the formation of silanol and other derivatives. These reactions can influence various molecular targets and pathways, depending on the specific application and context. For example, in drug development, the compound’s interaction with biological molecules can be studied to understand its therapeutic potential .

Comparison with Similar Compounds

4-Phenylbutylmethyldichlorosilane can be compared with other organosilicon compounds, such as:

    Dichloromethylsilane: A simpler compound with similar reactivity but lacking the phenylbutyl group.

    Phenylmethyldichlorosilane: Contains a phenyl group but lacks the butyl chain, leading to different physical and chemical properties.

    Butylmethyldichlorosilane: Contains a butyl group but lacks the phenyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a phenyl group and a butyl chain, which imparts distinct properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

dichloro-methyl-(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2Si/c1-14(12,13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBCFWIOGCOGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCCC1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17776-69-1
Record name 4-Phenylbutylmethyldichlorosilane
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